3,4-difluoro-N-(furan-2-ylmethyl)aniline
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Overview
Description
3,4-Difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO. It is characterized by the presence of two fluorine atoms on the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
3,4-Difluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the furan-2-ylmethyl group, making it less versatile in certain applications.
2,3-Difluoroaniline: Has a different fluorine substitution pattern, affecting its reactivity and properties
Uniqueness
3,4-Difluoro-N-(furan-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the furan-2-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9F2NO |
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Molecular Weight |
209.19 g/mol |
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
AOULULGNCSVLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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